molecular formula C11H11BrN2 B8212228 7-Bromo-N-ethylquinolin-4-amine

7-Bromo-N-ethylquinolin-4-amine

Cat. No.: B8212228
M. Wt: 251.12 g/mol
InChI Key: VCNNRQPTDNXQTC-UHFFFAOYSA-N
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Description

7-Bromo-N-ethylquinolin-4-amine is a heterocyclic aromatic amine with the molecular formula C₁₁H₁₁BrN₂. This compound is characterized by the presence of a bromine atom at the 7th position and an ethyl group at the nitrogen atom of the quinoline ring. It is primarily used in research and development within the fields of chemistry and pharmacology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-N-ethylquinolin-4-amine typically involves the bromination of N-ethylquinolin-4-amine. The reaction is carried out under controlled conditions to ensure selective bromination at the 7th position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

7-Bromo-N-ethylquinolin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-Bromo-N-ethylquinolin-4-amine is utilized in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Investigating its potential as a pharmacological agent due to its structural similarity to other bioactive quinoline derivatives.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The exact mechanism of action of 7-Bromo-N-ethylquinolin-4-amine is not well-documented. based on its structure, it is likely to interact with various molecular targets, including enzymes and receptors. The bromine atom and the quinoline ring can facilitate binding to specific sites, potentially modulating biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Bromo-N-ethylquinolin-4-amine is unique due to the presence of both the bromine atom and the ethyl group, which confer distinct chemical and biological properties. These structural features make it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

7-bromo-N-ethylquinolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2/c1-2-13-10-5-6-14-11-7-8(12)3-4-9(10)11/h3-7H,2H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCNNRQPTDNXQTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=C2C=CC(=CC2=NC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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